molecular formula C7H8F3NO2 B13411471 1-(Trifluoroacetyl)piperidin-2-one CAS No. 94363-58-3

1-(Trifluoroacetyl)piperidin-2-one

Cat. No.: B13411471
CAS No.: 94363-58-3
M. Wt: 195.14 g/mol
InChI Key: GEPLDFXBBIXQLL-UHFFFAOYSA-N
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Description

1-(Trifluoroacetyl)piperidin-2-one is a chemical compound with the molecular formula C7H10F3NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the trifluoroacetyl group imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidine with trifluoroacetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the temperature maintained at around 0°C to 25°C .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoroacetyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Trifluoroacetyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a photoreactive probe, binding to noncompetitive GABA receptor antagonists and differentiating their binding sites. The trifluoroacetyl group plays a crucial role in enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
  • 2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-piperidin-1-ylethanone

Uniqueness: 1-(Trifluoroacetyl)piperidin-2-one stands out due to its specific trifluoroacetyl group, which imparts unique chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high specificity and reactivity .

Properties

CAS No.

94363-58-3

Molecular Formula

C7H8F3NO2

Molecular Weight

195.14 g/mol

IUPAC Name

1-(2,2,2-trifluoroacetyl)piperidin-2-one

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(11)12/h1-4H2

InChI Key

GEPLDFXBBIXQLL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C(=O)C(F)(F)F

Origin of Product

United States

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